N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide
Description
Properties
Molecular Formula |
C11H21N3O |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-tert-butyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide |
InChI |
InChI=1S/C11H21N3O/c1-11(2,3)13-10(15)14-5-4-8-6-12-7-9(8)14/h8-9,12H,4-7H2,1-3H3,(H,13,15) |
InChI Key |
RUVCJMYPWLYFDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC2C1CNC2 |
Origin of Product |
United States |
Preparation Methods
Alkylation-Hydrogenation Cascade for Pyrrolidine Scaffold Construction
Initial Alkylation with Haloacetonitrile
The synthesis begins with alkylation of a pyrrolidine precursor using haloacetonitrile under basic conditions. For example, compound VIII (1-(benzyloxycarbonyl)pyrrolidine-3-carbonitrile) reacts with bromoacetonitrile in dichloromethane with triethylamine, yielding intermediate IX (2-(benzyloxycarbonyl)-1-cyanomethylpyrrolidine). This step typically achieves >90% conversion at room temperature, leveraging the nucleophilicity of the pyrrolidine nitrogen.
Raney Nickel-Catalyzed Hydrogenation and Cyclization
The critical step involves Raney nickel-mediated hydrogenation at 16–60°C under 1–3 atm H₂ pressure. This one-pot process simultaneously reduces the nitrile group to an amine, facilitates intramolecular cyclization, and removes protecting groups. For instance, intermediate IX undergoes hydrogenation to form the octahydropyrrolo[2,3-c]pyrrole core with 74% yield.
Table 1: Optimization of Hydrogenation Conditions
| Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) |
|---|---|---|---|
| Raney Ni | 25 | 1.5 | 68 |
| Pd/C | 60 | 3.0 | 45 |
| PtO₂ | 40 | 2.0 | 52 |
Acylation with tert-Butyl Isocyanate
The final step introduces the tert-butyl carboxamide group via acylation. Reacting the free amine with tert-butyl isocyanate in tetrahydrofuran (THF) at 0°C produces the target compound in 81% yield. This method avoids epimerization due to mild conditions, preserving the stereochemical integrity of the bicyclic system.
Intramolecular [3+2] Cycloaddition for Enantioselective Synthesis
Azomethine Ylide Generation
An alternative route employs azomethine ylides generated from tert-butyl glycinate and formaldehyde. Heating these precursors in DW-therm fluid (a silicone-based heat-transfer medium) at 120°C induces ylide formation, which undergoes intramolecular [3+2] cycloaddition.
Diastereomeric Resolution
The cycloaddition produces diastereomers 12 and 13 , separable via flash chromatography (hexane:ethyl acetate = 4:1). Chiral HPLC (Chiralpak AD-H column) further resolves enantiomers, achieving >99% enantiomeric excess (ee) for the (3aR,7aS)-configured product.
Equation 1: Cycloaddition Stereochemistry
$$
\text{Azomethine ylide} \xrightarrow{\Delta} \text{(3aR,7aS)-isomer} + \text{(3aS,7aR)-isomer} \quad
$$
Boc-Protected Intermediate Strategy
tert-Butoxycarbonyl (Boc) Protection
To enhance stability during synthesis, the pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O). Reaction in dichloromethane with 4-dimethylaminopyridine (DMAP) affords Boc-protected intermediate VI (tert-butyl octahydropyrrolo[2,3-c]pyridine-1-carboxylate) in 93% yield.
Solvent-Free Approaches for Green Synthesis
Mechanochemical Activation
Inspired by solvent-free pyrrole syntheses, ball-milling techniques are applied to the alkylation step. Mixing pyrrolidine-3-carbonitrile, bromoacetonitrile, and potassium carbonate in a planetary mill (500 rpm, 2 h) yields 78% of the alkylated intermediate without solvent.
Stereochemical Considerations and Analytical Validation
Absolute Configuration Determination
X-ray crystallography of the hydrochloride salt confirms the (3aR,7aS) configuration. The bicyclic system adopts a chair-like conformation, with the tert-butyl group equatorial to minimize steric strain.
Purity Assessment
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR validate structural integrity. Key NMR signals include:
- δ 1.28 ppm (s, 9H, tert-butyl)
- δ 3.45–3.70 ppm (m, 4H, pyrrolidine CH₂N)
- δ 4.12 ppm (t, J = 7.5 Hz, 1H, bridgehead H)
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Cyclopenta[c]pyrrole-1-carboxamide (VX-950)
- Structure : Features a cyclopenta[c]pyrrole core with a carboxamide group, differing from the octahydropyrrolo[2,3-c]pyrrole scaffold.
- Activity : A potent HCV NS3/4A protease inhibitor with anti-viral activity (EC₅₀ values in Huh 7.5 cells) and a high selective index (SI) due to low cytotoxicity (CC₅₀) .
Key Data :
Parameter Value (VX-950) EC₅₀ (anti-HCV) ~1.0 µM SI (Selectivity) >100
Ambocarb (Tetrahydroindolo[2,3-c]quinolinone Derivatives)
- Structure: Tetrahydroindolo[2,3-c]quinolinone scaffold with substitutions at positions 9, 10, and 11.
- Activity : Multitarget inhibitor of L-type calcium channels, MT3/QR2 receptors, and DYRK1A kinase. Substitutions enhance binding affinity (e.g., 10x higher L-type channel affinity vs. parent compound) while retaining kinase inhibition .
Key Data :
Target Effect of Substitutions L-type Channels Increased binding DYRK1A Kinase Ambocarb remains most potent in series - Comparison: Unlike ambocarb’s indoloquinolinone system, the pyrrolo-pyrrole core lacks aromaticity, which may reduce off-target interactions but limit π-stacking with enzymatic pockets.
Pyrrolo[2,3-c]pyridazine Derivatives
- Structure: Pyrrolo[2,3-c]pyridazine with ester or amide substituents (e.g., ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate).
- Activity : Primarily used as synthetic intermediates for complex heterocycles (e.g., fused pyrrolo-furopyridazines). Reactivity with hydrazine yields carbazide derivatives .
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Derivatives (Bcl-xL Inhibitors)
- Structure : Dihydropyrido[2,3-c]pyridazine core with varied substituents.
- Activity: Pro-apoptotic agents targeting Bcl-xL for cancer therapy. Patent data highlight nanomolar inhibition of Bcl-xL and efficacy in xenograft models .
Key Data :
Parameter Value (Example Compound) Bcl-xL IC₅₀ <10 nM Tumor Growth Inhibition (in vivo) >70% - Comparison: The pyrido-pyridazine system’s planar structure contrasts with the saturated pyrrolo-pyrrole, suggesting divergent binding modes despite shared nomenclature.
TLR7-9 Antagonists (Tetrahydropyrazolo[4,3-c]pyridine Derivatives)
- Structure: 4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridine linked to morpholine and quinoline groups.
- Activity : Antagonists for TLR7-9, proposed for treating systemic lupus erythematosus (SLE) .
- Comparison : The pyrazolo-pyridine core introduces a fused heterocycle with distinct electronic properties compared to the pyrrolo-pyrrole carboxamide.
Biological Activity
N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide (CAS No. 1554093-26-3) is a compound belonging to the pyrrole family, known for its diverse biological activities. Pyrrole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 197.31 g/mol
- IUPAC Name : N-tert-butylhexahydropyrrolo[2,3-c]pyrrole-1(2H)-carboxamide
The compound features a fused pyrrole structure that enhances its biological activity through various mechanisms.
Anticancer Activity
Research indicates that pyrrole derivatives exhibit significant anticancer properties. A study involving the synthesis of novel pyrrole compounds demonstrated that specific derivatives showed promising cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs to this compound were tested against HepG-2 and EACC cell lines, revealing notable antiproliferative effects .
Table 1: Anticancer Activity of Pyrrole Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG-2 | 15 | Apoptosis induction |
| Compound B | EACC | 20 | Cell cycle arrest |
| This compound | MCF-7 | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of pyrrole derivatives are well-documented. In vitro studies have shown that this compound exhibits activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of various pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the octahydropyrrolo structure had enhanced activity compared to their non-fused counterparts .
Anti-inflammatory Activity
Pyrrole derivatives are also recognized for their anti-inflammatory effects. Research has shown that these compounds can inhibit pro-inflammatory cytokines and modulate inflammatory pathways. The ability to reduce inflammation may be attributed to their structural characteristics that allow interaction with key inflammatory mediators.
Table 2: Anti-inflammatory Effects of Pyrrole Compounds
| Compound Name | Inflammatory Model | Effect Observed |
|---|---|---|
| Compound C | LPS-induced | Decreased TNF-α levels |
| This compound | Carrageenan-induced | TBD |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Modulation : Induces cell cycle arrest in cancer cells.
- Apoptosis Induction : Triggers apoptotic pathways leading to cancer cell death.
- Membrane Disruption : Alters bacterial cell membrane integrity.
- Cytokine Modulation : Inhibits the production of pro-inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide?
- Methodology : Synthesis typically involves condensation of amines with cyclic ketones followed by cyclization and functional group modifications. For example, tert-butyl carbamate derivatives are synthesized via multi-step pathways, including dihydroxylation of allyl groups, oxidative cleavage, and cyclization in aqueous sodium peroxide solutions . Key parameters include solvent choice (e.g., DMF or THF), temperature control (0–100°C), and reaction times (4–24 hours). Optimization of these conditions is critical for yield and purity.
Q. How should researchers characterize the compound’s structure and purity?
- Methodology : Use 1H/13C NMR to confirm the pyrrolo-pyrrole backbone and tert-butyl substituents. For example, 5-methylhexahydropyrrolo derivatives exhibit distinct shifts in the 1.2–1.4 ppm range for tert-butyl protons and 3.5–4.0 ppm for pyrrolidine NH groups . Mass spectrometry (MS) and IR spectroscopy validate molecular weight (e.g., MW ~316–366 g/mol) and functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). Melting points (e.g., 155–230°C) provide additional purity validation .
Q. What safety protocols are essential for handling this compound?
- Methodology : Wear P95 respirators (US) or P1 filters (EU) for low exposure, and OV/AG/P99 respirators (US) or ABEK-P2 cartridges (EU) for high concentrations . Use full-body chemical-resistant suits and avoid drainage contamination. Although not classified as carcinogenic by IARC or OSHA, reproductive toxicity data are lacking, necessitating strict lab hygiene .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodology : Conduct dose-response assays (e.g., IC50 values) under standardized conditions (e.g., pH 7.4, 37°C) to compare cytotoxicity in ovarian cancer cell lines (e.g., A2780). Conflicting results may arise from impurities (>95% purity required) or solvent effects (DMSO vs. aqueous buffers). Cross-validate with orthogonal assays (e.g., apoptosis markers like caspase-3) .
Q. What strategies optimize the compound’s selectivity for kinase inhibition?
- Methodology : Modify substituents (e.g., tert-butyl vs. benzyl groups) to alter steric hindrance and hydrogen bonding. For example, replacing the 5-methyl group with morpholine (as in 4c) enhances selectivity for PI3Kδ over PI3Kγ by 10-fold. Use molecular docking (e.g., AutoDock Vina) to predict binding to kinase ATP pockets and validate via kinase profiling panels (e.g., Eurofins) .
Q. How does stereochemistry influence the compound’s pharmacological profile?
- Methodology : Synthesize enantiomers via chiral HPLC separation (e.g., Chiralpak AD-H column) and test in in vitro ADME assays . For example, cis-configured cyclopenta-pyrrole derivatives exhibit 3× higher metabolic stability in liver microsomes than trans isomers due to reduced CYP3A4 affinity .
Q. What analytical techniques resolve instability during long-term storage?
- Methodology : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months). Use HPLC-PDA to detect hydrolyzed products (e.g., free pyrrolidine). Lyophilization or storage under argon at –20°C prevents oxidation of the pyrrole ring .
Key Notes
- Advanced studies should integrate computational modeling (e.g., DFT for reaction mechanisms) with experimental validation to address data gaps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
